molecular formula C18H16N2O3 B11390064 2-(4-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

2-(4-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

Cat. No.: B11390064
M. Wt: 308.3 g/mol
InChI Key: ZJEPIBUJOXEXLJ-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a phenoxy group, an oxazole ring, and a phenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.

    Formation of the acetamide linkage: This can be done by reacting an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The phenoxy and phenyl groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on various biological systems.

    Medicine: Potential pharmaceutical applications could be explored, including its use as a drug candidate.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide: can be compared with other acetamides, oxazoles, and phenoxy derivatives.

    Uniqueness: The unique combination of functional groups in this compound may confer specific properties that are not present in similar compounds.

List of Similar Compounds

  • 2-(4-methylphenoxy)acetamide
  • N-(3-phenyl-1,2-oxazol-5-yl)acetamide
  • 2-(4-methylphenoxy)-N-phenylacetamide

This outline provides a comprehensive overview of the compound based on general knowledge of similar compounds. For more specific details, further research and experimental data would be required.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C18H16N2O3/c1-13-7-9-15(10-8-13)22-12-17(21)19-18-11-16(20-23-18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21)

InChI Key

ZJEPIBUJOXEXLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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